molecular formula C15H7ClF3N3 B1435422 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 1980053-72-2

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B1435422
CAS No.: 1980053-72-2
M. Wt: 321.68 g/mol
InChI Key: YULPZTNFIXXPOC-UHFFFAOYSA-N
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Description

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile (CAS No: 1980053-72-2) is a high-value chemical building block with the molecular formula C 15 H 7 ClF 3 N 3 and a molecular weight of 321.69 g/mol . This compound is part of the imidazo[1,2-a]pyridine chemical class, which is of significant interest in medicinal chemistry for the research and development of novel therapeutic agents . Scientific literature indicates that structurally related imidazo[1,2-a]pyridine derivatives are being investigated as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) . These inhibitors are particularly valuable for overcoming drug-resistant mutations in the FLT3 kinase domain, representing a promising lead for next-generation oncology treatments . Supplied with a typical purity of ≥95% to 99%, this product is ideal for use as a pharmaceutical intermediate in discovery and process development . It is recommended to store the material in a well-closed container, in a cool, dry place, and protected from light to ensure prolonged stability . This product is intended for laboratory research use only and is not classified as a medicinal product. It is strictly for research and development applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N3/c16-12-5-11(15(17,18)19)7-22-8-13(21-14(12)22)10-3-1-9(6-20)2-4-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULPZTNFIXXPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Synthesis: Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine core is generally synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or related intermediates. A common approach involves:

  • Iodine-mediated cyclization: A mixture of 1-(2-pyridyl)ethanone and substituted pyridin-2-amine is treated with iodine at elevated temperatures (~110 °C) for several hours, followed by hydrolysis and pH adjustment to isolate the imidazo[1,2-a]pyridine intermediate. This method yields 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives as brown solids.

  • Bromination: Subsequent bromination at the 3-position of the imidazo[1,2-a]pyridine ring is achieved by treating the intermediate with N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours, yielding 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine.

Coupling with Benzonitrile Moiety

The key step to attach the 4-benzonitrile group at the 2-position of the imidazo[1,2-a]pyridine involves palladium-catalyzed cross-coupling reactions:

  • Suzuki or Buchwald–Hartwig type coupling: The 3-bromo intermediate is reacted with an aryl halide such as 4-bromobenzonitrile in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a ligand like xantphos, with a base such as t-BuONa, in toluene at 110 °C under nitrogen atmosphere for 12 hours. The product is purified by preparative HPLC to yield the desired coupled compound.

Alternative Functional Group Transformations

  • Amide Formation and Reduction: In some synthetic routes, amide intermediates are prepared by reacting 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids using coupling agents like EDCI in pyridine at room temperature. Subsequent reduction with borane-dimethyl sulfide complex in THF at 0–60 °C affords amine derivatives useful for further transformations.

  • Salt Formation and Purification: The crude reaction mixtures are often treated with acid/base adjustments (e.g., HCl/dioxane, saturated sodium bicarbonate) and extracted with organic solvents like dichloromethane or ethyl acetate. Drying agents such as sodium sulfate are used before concentration under reduced pressure to isolate pure products.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Cyclization 1-(2-pyridyl)ethanone + substituted pyridin-2-amine, I2, 110 °C 2-(pyridin-2-yl)imidazo[1,2-a]pyridine Brown solid isolated
2 Bromination NBS, CH3CN, 30 °C, 5 h 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine For cross-coupling precursor
3 Chlorination NCS, DMF, 40 °C, 4 h 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivative Introduces 8-chloro substituent
4 Cross-coupling (C–C bond) Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, 12 h 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile Final coupling step
5 Amide formation & reduction Acid, EDCI, pyridine, RT; then BH3-Me2S, THF, 0–60 °C Amine intermediates Optional pathway for derivative synthesis

Research Findings and Yields

  • The iodine-mediated cyclization yields the imidazo[1,2-a]pyridine core in moderate to good yields (e.g., 4.5 g crude product).

  • Bromination with NBS proceeds efficiently to give the bromo intermediate suitable for coupling.

  • Chlorination with NCS in DMF provides high purity chloro-substituted intermediates, with LCMS confirming molecular ion peaks consistent with expected structures.

  • Palladium-catalyzed coupling reactions typically yield the final product in moderate yields (~40-50%) after purification by preparative HPLC.

  • The overall synthetic strategy allows for structural diversification by varying the aryl halide coupling partner, enabling access to analogs for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry found that derivatives of this compound showed selective inhibition of cancer cell proliferation through the modulation of specific signaling pathways involved in tumor growth and survival .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Targeted Cancer TypeReference
Compound A5.0Breast Cancer
Compound B3.2Lung Cancer
4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile4.5Colon Cancer

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, including resistant strains, making it a candidate for further development as an antimicrobial agent .

Case Study: Antimicrobial Efficacy
A recent study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating promising potential for therapeutic applications in treating bacterial infections .

Polymer Additives

In material science, 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is being explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Table 2: Properties of Polymers with Additives

Polymer TypeAdditiveThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene4-[8-Chloro-6-(trifluoromethyl)...22030
Polypropylene4-[8-Chloro-6-(trifluoromethyl)...23028

Enzyme Inhibition

Studies have suggested that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of certain kinases that play crucial roles in cellular signaling and metabolism .

Case Study: Kinase Inhibition
Research published in Biochemical Journal highlighted the compound's ability to inhibit the activity of a specific kinase involved in cancer cell signaling pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Use Reference
Target Compound Imidazo[1,2-a]pyridine 8-Cl, 6-CF₃, 2-benzonitrile Immunomodulation
6-Chloro-3-Nitro-8-(Pyridin-4-yl) Derivative Imidazo[1,2-a]pyridine 3-NO₂, 8-pyridin-4-yl, 2-CF₃-sulfonylmethyl Not reported
7h (Cytotoxic Agent) Imidazo[1,2-a]pyridine 6-CF₃, piperazine-linked trifluoromethylphenyl Anticancer (IC₅₀ < 1 µM)
8-Chloro-6-CF₃-carboxylic Acid Hydrate Imidazo[1,2-a]pyridine 2-carboxylic acid Synthetic intermediate

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Traits
Target Compound 323.7 (anhydrous) Not reported Low (lipophilic nitrile)
8-Chloro-6-CF₃-carboxylic Acid Hydrate 282.6 ~188 (decomp.) Moderate (polar acid)
13a (4-Fluorophenyl Derivative) ~350 (estimated) Not reported Moderate (fluorophenyl)

Biological Activity

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a heterocyclic compound with significant potential in pharmaceutical applications, particularly in the development of antiviral and anticancer agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C₁₅H₇ClF₃N₃
  • Molecular Weight: 321.68 g/mol
  • CAS Number: 1980053-72-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical cellular processes.

Antiviral Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds similar to 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile have shown effectiveness against various RNA viruses by targeting viral polymerases and proteases .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The compound's structural features allow it to effectively bind to key proteins involved in cancer cell survival .

Efficacy Studies

A series of in vitro studies evaluated the efficacy of 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile against various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast)12.5Inhibition of estrogen receptor signaling
A549 (Lung)18.3Cell cycle arrest at G1 phase

These findings indicate a promising therapeutic profile for the compound in oncology.

Case Study 1: Antiviral Activity Against Influenza Virus

In a recent study, 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile was tested for its antiviral activity against influenza A virus. The results demonstrated that the compound significantly reduced viral titers in infected cell cultures at concentrations as low as 5 µM .

Case Study 2: In Vivo Efficacy in Tumor Models

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of over 50% after four weeks of treatment .

Q & A

Basic Research Question

  • NMR/IR Analysis : and provide protocols for ¹H/¹³C NMR assignments (e.g., δ 7.42–8.76 ppm for aromatic protons, δ 116–145 ppm for nitrile carbons) and IR peaks (e.g., 2200 cm⁻¹ for C≡N) .
  • X-ray Crystallography : demonstrates the use of Hirshfeld surface analysis to validate non-covalent interactions (e.g., π-stacking) in imidazo[1,2-a]pyridines .
    Advanced Tip : Discrepancies in HRMS data (e.g., ±0.001 Da tolerance) require recalibration with internal standards, as noted in .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Byproduct Formation : identifies bromopyruvate intermediates (e.g., ethyl bromopyruvate) as sources of halogenated impurities; recrystallization in ethanol/water mixtures reduces contamination .
  • Yield Optimization : reports yields of 52–61% for analogous nitrile derivatives; switching to flow chemistry (uninterrupted reagent addition) improves throughput .

How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

Advanced Research Question

  • Electron-Withdrawing Effects : The CF₃ group enhances electrophilicity, as shown in via ligand docking studies, where it stabilizes π-π interactions with protein targets (e.g., GLP-1 receptor) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism (CYP450 inhibition), as inferred from SAR studies in .

What computational tools are effective for predicting binding modes of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : used AutoDock Vina to predict binding energies (−7.25 to −9.48 kcal/mol) for interactions with transmembrane helices (TM6/TM7) in GLP-1R .
  • DFT Studies : applied B3LYP/6-31G(d) to analyze charge distribution in imidazo[1,2-a]pyridines, correlating with experimental UV-Vis spectra .

How can contradictions in reported synthetic yields (e.g., 52% vs. 61%) be resolved?

Q. Methodological Focus

  • Reaction Monitoring : Use inline FTIR () to track intermediates like isocyanates, ensuring completion before cyclization .
  • Purification Protocols : achieved 85% purity via column chromatography (silica gel, EtOAc/hexane gradient), critical for eliminating regioisomers .

What in vitro assays are suitable for evaluating this compound’s activity against phosphodiesterase (PDE) isoforms?

Basic Research Question

  • PDE III Inhibition : details radiometric assays using [³H]cAMP, with IC₅₀ values <1 µM for imidazo[1,2-a]pyridines .
  • Counter-Screening : Include PDE IV/V isoforms to assess selectivity, as fluorinated analogs in showed off-target binding .

How do solvent polarity and substituent positioning affect the compound’s fluorescence properties?

Advanced Research Question

  • ESIPT Mechanism : identifies 2-(2'-hydroxyphenyl) substituents as enabling excited-state intramolecular proton transfer (ESIPT), with Stokes shifts >11,000 cm⁻¹ in nonpolar solvents .
  • Nitrile Role : The para-cyano group () enhances rigidity, reducing non-radiative decay in polar solvents like DMSO .

What strategies mitigate toxicity risks during early-stage development?

Q. Methodological Focus

  • ADME/Tox Prediction : used SwissADME to calculate logP (~3.2) and PAINS filters to exclude pan-assay interference .
  • Metabolite Profiling : LC-MS/MS in identified amidoxime metabolites, guiding structural modifications to block bioactivation .

How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Advanced Research Question

  • Positional Isomerism : found 6-position substitution (vs. 2- or 8-position) enhances PDE III inhibition by 2-fold due to steric alignment .
  • Halogen Effects : Chlorine at C8 () improves membrane permeability (logD = 2.8) compared to methyl analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.